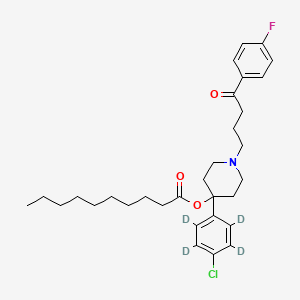
Haloperidol-d4 Decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is administered via intramuscular injection and is known for its extended duration of action, making it suitable for patients requiring long-term antipsychotic therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: Haloperidol-d4 Decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are frequently employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups
科学研究应用
Haloperidol-d4 Decanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Haloperidol derivatives.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Haloperidol in biological systems.
Medicine: Investigated for its potential to provide long-term therapeutic effects in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications .
作用机制
Haloperidol-d4 Decanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain. This antagonistic action reduces the overactivity of dopamine pathways, which is associated with the symptoms of schizophrenia. The compound also exhibits some affinity for serotonin receptors, contributing to its overall antipsychotic effects. The deuterium substitution in this compound may enhance its metabolic stability and prolong its duration of action .
相似化合物的比较
Haloperidol: The non-deuterated form of Haloperidol-d4 Decanoate, widely used as an antipsychotic medication.
Fluphenazine Decanoate: Another long-acting antipsychotic with a similar mechanism of action.
Zuclopenthixol Decanoate: A long-acting injectable antipsychotic used in the treatment of schizophrenia .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic profile. This modification may result in a longer duration of action and potentially fewer side effects compared to its non-deuterated counterpart .
属性
分子式 |
C31H41ClFNO3 |
|---|---|
分子量 |
534.1 g/mol |
IUPAC 名称 |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
InChI 键 |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)CCCCCCCCC)[2H])[2H])Cl)[2H] |
规范 SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


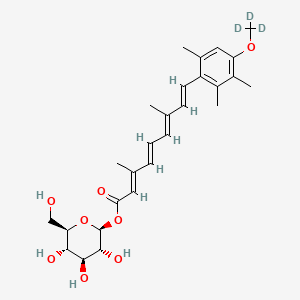
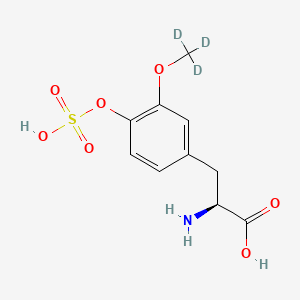
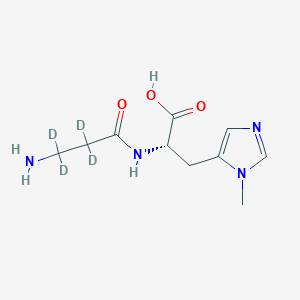
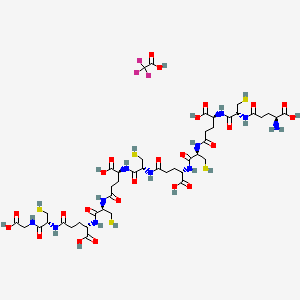
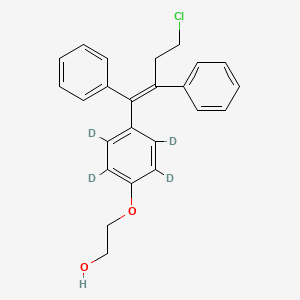
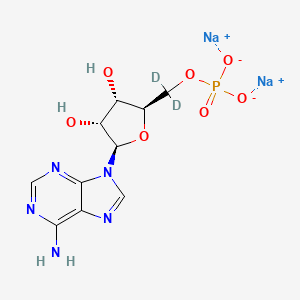
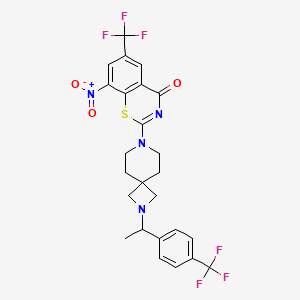
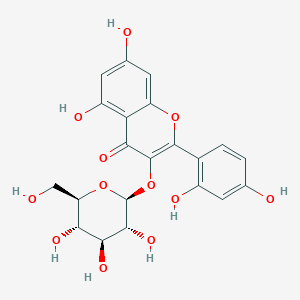

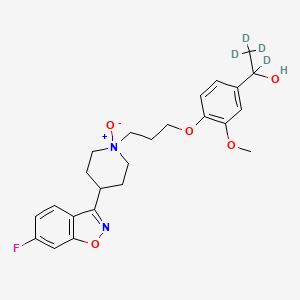
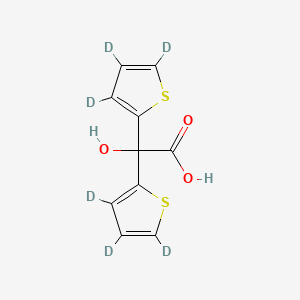
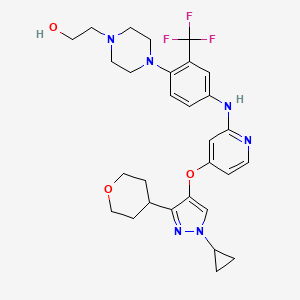
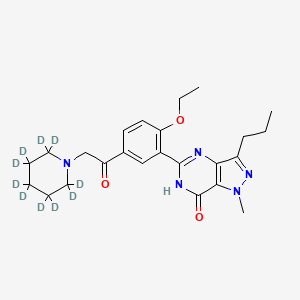
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
